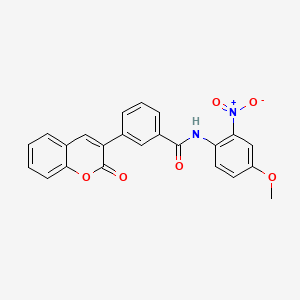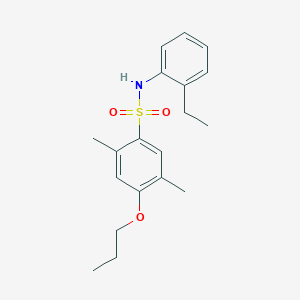
N-(2-ethylphenyl)-2,5-dimethyl-4-propoxybenzene-1-sulfonamide
概要
説明
N-(2-ethylphenyl)-2,5-dimethyl-4-propoxybenzene-1-sulfonamide is an organic compound with the molecular formula C18H21NO3S It is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with ethyl, methyl, and propoxy groups
作用機序
Target of Action
Similar compounds have been found to interact with various enzymes and receptors
Mode of Action
The exact mode of action of N-(2-ethylphenyl)-2,5-dimethyl-4-propoxybenzenesulfonamide is currently unknown due to the lack of specific studies on this compound. It is likely that it interacts with its targets in a manner similar to other sulfonamide compounds, which typically act by binding to enzymes and inhibiting their activity .
Biochemical Pathways
Related compounds have been found to interfere with various biochemical processes, such as the synthesis of folic acid in bacteria
Pharmacokinetics
Similar compounds have been found to be well-absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine . These properties can significantly impact the bioavailability of the compound.
Result of Action
Based on the actions of similar compounds, it may inhibit the activity of certain enzymes, leading to a disruption of essential biochemical processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-(2-ethylphenyl)-2,5-dimethyl-4-propoxybenzenesulfonamide. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its ability to interact with its targets
Safety and Hazards
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethylphenyl)-2,5-dimethyl-4-propoxybenzene-1-sulfonamide typically involves the reaction of 2-ethylphenylamine with 2,5-dimethyl-4-propoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a temperature range of 0-5°C to ensure controlled reaction kinetics and high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially using continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification of the final product would involve techniques such as recrystallization or chromatography to ensure high purity.
化学反応の分析
Types of Reactions
N-(2-ethylphenyl)-2,5-dimethyl-4-propoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which can reduce the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propoxy group can be replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.
科学的研究の応用
N-(2-ethylphenyl)-2,5-dimethyl-4-propoxybenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of sulfonamide-sensitive enzymes.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.
Industry: Utilized in the development of specialty chemicals and materials due to its unique structural properties.
類似化合物との比較
Similar Compounds
- N-(2-ethylphenyl)-2,5-dimethylbenzenesulfonamide
- N-(2-ethylphenyl)-4-propoxybenzenesulfonamide
- N-(2-ethylphenyl)-2,5-dimethyl-4-methoxybenzenesulfonamide
Uniqueness
N-(2-ethylphenyl)-2,5-dimethyl-4-propoxybenzene-1-sulfonamide is unique due to the presence of both ethyl and propoxy groups on the benzene ring, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its solubility, stability, and interaction with biological targets compared to similar compounds.
特性
IUPAC Name |
N-(2-ethylphenyl)-2,5-dimethyl-4-propoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3S/c1-5-11-23-18-12-15(4)19(13-14(18)3)24(21,22)20-17-10-8-7-9-16(17)6-2/h7-10,12-13,20H,5-6,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADXONNPXYKAGKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C(=C1)C)S(=O)(=O)NC2=CC=CC=C2CC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![11-(2-furyl)-3-methyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4217866.png)
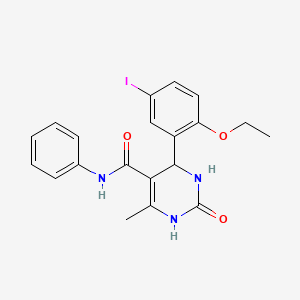
![N-[(FURAN-2-YL)METHYL]-2-{[3-(METHYLSULFANYL)-1,2,4-THIADIAZOL-5-YL]SULFANYL}ACETAMIDE](/img/structure/B4217876.png)
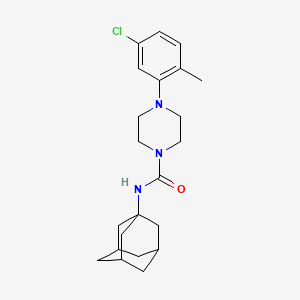
![Ethyl 1-[1-(2-methoxy-5-methylphenyl)sulfonylpiperidine-4-carbonyl]piperidine-4-carboxylate](/img/structure/B4217908.png)
![4-chloro-N-[5-(2,5-dioxopyrrolidin-1-yl)-2-methylphenyl]benzamide](/img/structure/B4217915.png)
![1-[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[(5-methyl-2-furyl)methyl]methanamine](/img/structure/B4217917.png)
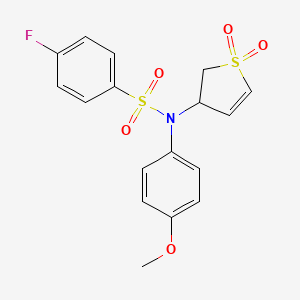
![3-iodo-N-[1-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B4217919.png)
![2,4,5-trimethoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide](/img/structure/B4217922.png)
![1-[2-nitro-4-(trifluoromethyl)phenyl]-4-(2,3,5,6-tetrafluoro-4-methoxybenzoyl)piperazine](/img/structure/B4217923.png)
![2-(4-bromo-2-{[(3-hydroxypropyl)amino]methyl}phenoxy)-N-(2-methylphenyl)acetamide hydrochloride](/img/structure/B4217932.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-4-ethoxy-N-(4-fluorophenyl)benzenesulfonamide](/img/structure/B4217941.png)
